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Compound of Interest

Compound Name: 1H-Indazole-3,7-dicarboxylic acid

Cat. No.: B11894627

Get Quote

Executive Summary
Indazole dicarboxylic acids (e.g., 1H-indazole-3,5-dicarboxylic acid) are critical scaffolds in the

development of Akt kinase inhibitors and synthetic cannabinoids. Their structural analysis is

often complicated by the presence of isomeric alternatives, such as indole dicarboxylic acids.

This guide defines the "performance" of MS analysis as the ability to:

Unambiguously distinguish the indazole core (2 nitrogens) from the indole core (1 nitrogen).

Map substituent positions (e.g., 3,5- vs. 3,6-substitution) via characteristic neutral losses.

Comparative Analysis: Indazole vs. Indole Scaffolds
The primary differentiator in Mass Spectrometry between these two scaffolds is the Nitrogen

Rule and the stability of the N-N bond in the indazole ring.
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Shift
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Fragmentation Mechanisms
A. The Indazole Pathway (The "Stable Core" Mechanism)
Indazole dicarboxylic acids typically undergo sequential neutral losses of water and carbon

dioxide before the core ring system fragments. The N-N bond provides significant stability,

often preserving the heterocyclic ring until high collision energies are applied.

Step 1: Dehydration (

-18): The carboxylic acid groups interact, often via an "ortho effect" if adjacent to a ring
nitrogen or another substituent, leading to the loss of H

O.

Step 2: Decarboxylation (
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-44): Loss of CO

is the dominant pathway for dicarboxylic acids. In 3-carboxyindazoles, the C3-COOH is
labile.

Step 3: Core Activation (

145): The formation of the acylium ion (

) at

145 is a diagnostic fingerprint for indazole-3-carboxylic acid derivatives.

B. The Indole Pathway (The "Indolic Switch")
Indole analogs follow a similar dehydration/decarboxylation path but result in a mass shift of -1

Da (or +1 Da depending on substitution) in the core fragments due to the single nitrogen atom.

The characteristic acylium ion appears at

144.[1]

Visualization: Fragmentation Pathways
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Caption: Comparative fragmentation pathway of Indazole Dicarboxylic Acid showing the

diagnostic m/z 145 acylium ion.

Experimental Protocol
To replicate these fragmentation patterns for structural validation, use the following

standardized LC-MS/MS protocol. This workflow maximizes the ionization of the carboxylic acid

moieties while promoting informative fragmentation.

Phase 1: Sample Preparation
Solvent: Dissolve 1 mg of analyte in Methanol:Water (50:50).
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Additive: Add 0.1% Formic Acid. Rationale: Acidic pH ensures protonation of the basic

indazole nitrogens (

) and the carboxylic acids for ESI+ mode.

Concentration: Dilute to 1 µg/mL for direct infusion or LC injection.

Phase 2: LC-MS/MS Parameters (ESI+)
Ionization Source: Electrospray Ionization (ESI) – Positive Mode.

Capillary Voltage: 3.5 kV.

Cone Voltage: 30 V (Low voltage prevents in-source decarboxylation).

Collision Energy (CE): Stepped Ramp (10, 20, 40 eV).

10 eV: Retains

.

20 eV: Exposes neutral losses (H

O, CO

).

40 eV: Fragments the aromatic core (RDA cleavage).

Phase 3: Data Interpretation Workflow
Check Nitrogen Rule: Does the parent ion mass suggest an even (2N) or odd (1N) nitrogen

count?

Identify Neutral Losses: Look for

(Water) and

(CO

).
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Locate Diagnostic Ion:

145: Confirms Indazole-3-carboxyl core.

144: Confirms Indole-3-carboxyl core.

Diagnostic Ion Table
Fragment Ion (Approx) Origin

Structural
Significance

207.04 Molecular Ion

Confirm MW &

Nitrogen Rule (Odd

mass = Even N).

189.03 Carboxyl Group

Indicates at least one

COOH or OH;

common in

dicarboxylic acids.

145.04 Acylium Ion

Primary Diagnostic:

Indazole ring +

Carbonyl.

Distinguishes from

Indole.

117.04 Indazole Core

Protonated indazole

ring after full side-

chain loss.

90.03 Ring Fragment
Loss of HCN from the

core (High Energy).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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